molecular formula C17H20FN3O2S B2510549 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea CAS No. 1251706-17-8

1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2510549
CAS No.: 1251706-17-8
M. Wt: 349.42
InChI Key: YUKJJTKCJLXTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea" is a urea derivative characterized by three key structural motifs:

  • 4-Fluorophenyl group: Enhances metabolic stability and modulates electronic properties through fluorine’s electronegativity.
  • Morpholinoethyl chain: Introduces a polar, nitrogen-containing heterocycle that improves solubility and pharmacokinetic properties.
  • Thiophen-2-yl group: A sulfur-containing aromatic system that facilitates π-π stacking interactions in biological targets.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c18-14-5-3-13(4-6-14)15(21-7-9-23-10-8-21)12-19-17(22)20-16-2-1-11-24-16/h1-6,11,15H,7-10,12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKJJTKCJLXTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction begins with the preparation of an intermediate compound, which involves the reaction of 4-fluoroaniline with ethyl chloroformate to form 4-fluorophenyl carbamate.

    Introduction of the morpholino group: The intermediate is then reacted with morpholine in the presence of a base such as triethylamine to introduce the morpholinoethyl group.

    Coupling with thiophene: Finally, the resulting compound is coupled with thiophene-2-carbonyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Key Substituents Melting Point (°C) Notable Biological Activity Reference
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) C₁₈H₁₅FN₃OS Pyridine, thiophene, fluorophenyl 217–219 Anticancer (tested on 60 cell lines)
1-(4-Aminophenyl)-3-(2-morpholinoethyl)urea (S18) C₁₃H₂₀N₄O₂ Morpholinoethyl, aminophenyl Not reported Intermediate for kinase inhibitors
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea C₁₇H₁₆FN₃OS₂ Thiazole, fluorophenyl, thiophene Not reported No activity data
1-(4-Fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea C₁₇H₁₆FN₄O₂S Pyridazine, thiophene, fluorophenyl Not reported Structural uniqueness

Functional Group Impact on Properties

Fluorophenyl Group

  • Role : Fluorine’s electron-withdrawing effect enhances metabolic stability and membrane permeability.
  • Comparison: Compound 5h () uses fluorophenyl to improve cytotoxicity against cancer cell lines .

Morpholinoethyl Chain

  • Role : Morpholine’s polarity enhances aqueous solubility and bioavailability.
  • Comparison: S18 () and compound 16 () utilize morpholinoethyl to improve solubility, critical for in vivo efficacy . The absence of morpholinoethyl in 5h () may limit its solubility despite comparable anticancer activity .

Thiophen-2-yl Group

  • Role : Thiophene’s aromaticity supports target binding via π-π interactions.
  • Comparison: Compound 5h () and the target compound both feature thiophene, likely contributing to their anticancer activity .

Biological Activity

1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea, with the CAS number 1251706-17-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20FN3O2SC_{17}H_{20}FN_{3}O_{2}S, with a molecular weight of 349.4 g/mol. The presence of a fluorophenyl group, morpholine ring, and thiophene moiety contributes to its unique biological profile.

PropertyValue
CAS Number1251706-17-8
Molecular FormulaC17H20FN3O2S
Molecular Weight349.4 g/mol

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, affecting cell proliferation and survival.
  • Receptor Modulation : It can interact with various receptors, potentially altering their activity and leading to downstream biological effects.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their therapeutic effects.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies have shown that derivatives of urea compounds can inhibit tumor cell growth. The specific activity of this compound against different cancer cell lines is currently under investigation.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this urea derivative may also possess such properties.
  • Neuroprotective Effects : Some morpholine-containing compounds have been studied for their neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or structural analogs:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that urea derivatives showed significant cytotoxicity against human cancer cell lines, indicating the potential for further development as anticancer agents .
  • Antimicrobial Activity Research : Research conducted on structurally similar morpholine derivatives indicated promising results against bacterial strains, suggesting potential applications in treating infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.